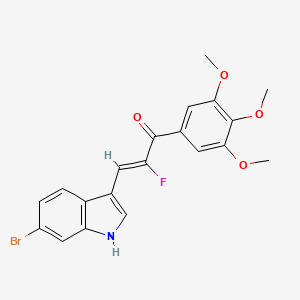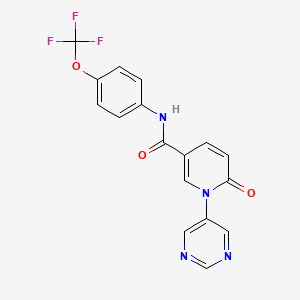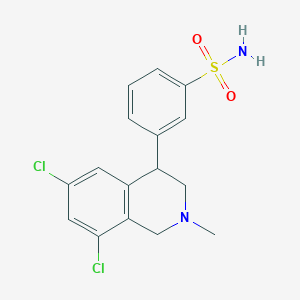
Nhe3-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nhe3-IN-3 is a compound that targets the sodium/hydrogen exchanger isoform 3 (NHE3), which is a critical protein involved in sodium and hydrogen ion transport across cell membranes. NHE3 is predominantly expressed in the intestines and kidneys, where it plays a vital role in sodium absorption and hydrogen ion secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nhe3-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nhe3-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Nhe3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion exchange mechanisms and develop new chemical synthesis methods.
Biology: Helps in understanding the physiological roles of NHE3 in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions like hypertension and inflammatory bowel disease.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Nhe3-IN-3 exerts its effects by inhibiting the activity of NHE3, thereby reducing sodium absorption and hydrogen ion secretion. This inhibition disrupts the ion balance across cell membranes, leading to various physiological effects. The molecular targets and pathways involved include the sodium/hydrogen exchange pathway and related signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tenapanor: Another NHE3 inhibitor used to treat conditions like irritable bowel syndrome.
S3226: A specific inhibitor of NHE3 used in research to study its physiological functions.
Uniqueness of Nhe3-IN-3
Its ability to modulate ion exchange processes makes it a valuable tool for studying and treating various physiological conditions .
Eigenschaften
Molekularformel |
C16H16Cl2N2O2S |
|---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-20-8-14(10-3-2-4-12(5-10)23(19,21)22)13-6-11(17)7-16(18)15(13)9-20/h2-7,14H,8-9H2,1H3,(H2,19,21,22) |
InChI-Schlüssel |
UNNPAFDYRLETBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


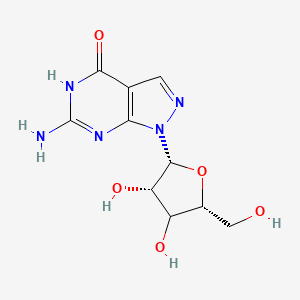



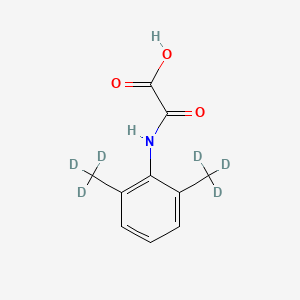
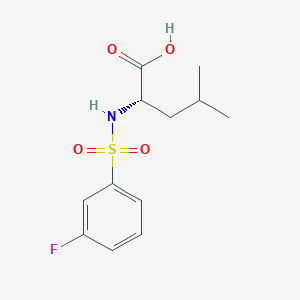
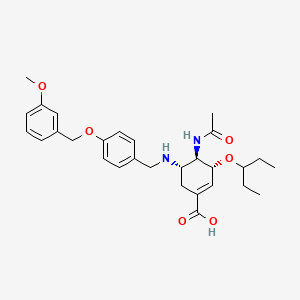
![(3R)-3-amino-4-[3-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12400681.png)
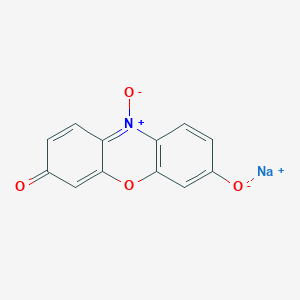
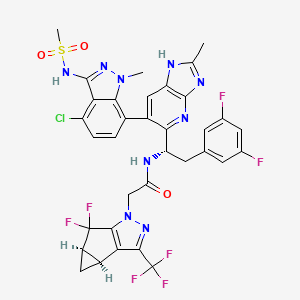
![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
